2-Cyanoethyltrimethoxysilane
Overview
Description
2-Cyanoethyltrimethoxysilane, also known as 3-cyano-propyltrimethoxysilane, is a chemical compound with the molecular formula C7H15NO3Si. It is a colorless liquid that is soluble in organic solvents and water. This compound is widely used in various fields, including medical research, environmental research, and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Cyanoethyltrimethoxysilane can be synthesized through the reaction of 3-chloropropionitrile with trimethoxysilane in the presence of a base such as sodium hydride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the trimethoxysilane group .
Industrial Production Methods: In industrial settings, the compound is produced by the ammoxidation of propanol or propionaldehyde. This process involves the reaction of propanol with ammonia and oxygen to form propanenitrile, which is then reacted with trimethoxysilane .
Chemical Reactions Analysis
Types of Reactions: 2-Cyanoethyltrimethoxysilane undergoes various chemical reactions, including hydrolysis, condensation, and polymerization.
Common Reagents and Conditions:
Hydrolysis: The compound reacts with water to form silanols and methanol. This reaction is typically catalyzed by acids or bases.
Condensation: Silanols formed from hydrolysis can further condense to form siloxane bonds, leading to the formation of polysiloxanes.
Polymerization: The compound can polymerize in the presence of catalysts to form organosilicon polymers.
Major Products Formed:
Hydrolysis: Silanols and methanol.
Condensation: Polysiloxanes.
Polymerization: Organosilicon polymers.
Scientific Research Applications
2-Cyanoethyltrimethoxysilane has a wide range of applications in scientific research:
Chemistry: It is used as a coupling agent to improve the adhesion between metal and polymeric composites.
Biology: The compound is used in the functionalization of silica nanoparticles for the fabrication of solid-state electrolyte-based dye-sensitized solar cells and for the development of ultrafiltration membranes for antifouling applications.
Medicine: It is used in the synthesis of mesoporous silica for drug delivery applications.
Industry: The compound is used in the production of coatings, adhesives, and sealants to enhance their properties.
Mechanism of Action
The mechanism of action of propanenitrile, 3-(trimethoxysilyl)- involves its ability to form strong covalent bonds with both organic and inorganic substrates. The trimethoxysilyl group undergoes hydrolysis to form silanols, which can then condense to form siloxane bonds. These bonds provide strong adhesion and durability to the materials .
Comparison with Similar Compounds
- Propanenitrile, 3-(triethoxysilyl)-
- 3-(Trimethoxysilyl)propyl methacrylate
- 3-(Aminopropyl)trimethoxysilane
- 3-(Glycidyloxypropyl)trimethoxysilane
Comparison: 2-Cyanoethyltrimethoxysilane is unique due to its trimethoxysilyl group, which provides excellent hydrolytic stability and reactivity. Compared to propanenitrile, 3-(triethoxysilyl)-, the trimethoxysilyl group offers better performance in moisture-rich environments. Additionally, the compound’s ability to form strong siloxane bonds makes it highly effective in applications requiring durable adhesion .
Properties
IUPAC Name |
3-trimethoxysilylpropanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3Si/c1-8-11(9-2,10-3)6-4-5-7/h4,6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVUMYOWDFZAGPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](CCC#N)(OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3062493 | |
Record name | Propanenitrile, 3-(trimethoxysilyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3062493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Propanenitrile, 3-(trimethoxysilyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
2526-62-7 | |
Record name | Cyanoethyltrimethoxysilane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2526-62-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propanenitrile, 3-(trimethoxysilyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002526627 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propanenitrile, 3-(trimethoxysilyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Propanenitrile, 3-(trimethoxysilyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3062493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(trimethoxysilyl)propiononitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.968 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 2-Cyanoethyltrimethoxysilane suitable for energy storage applications?
A1: this compound exhibits several characteristics beneficial for energy storage:
- High Permittivity: CNETMS films demonstrate a relative permittivity of 20 at 1 kHz, contributing to their ability to store electrical energy. []
- Good Dielectric Strength: Depending on the film thickness, breakdown strengths ranging from 250 V/μm to 650 V/μm have been observed. This ability to withstand high electric fields is crucial for capacitor applications. []
- High Energy Density: CNETMS-based capacitors can achieve energy densities up to 7 J/cm3 at 300 V/μm, making them suitable for pulsed power applications. []
Q2: How can the energy storage performance of this compound be further improved?
A2: Research suggests incorporating a polymeric charge blocking layer, such as Poly(p-phenylene oxide) (PPO), can enhance CNETMS's energy storage capabilities. [] This bilayer structure effectively suppresses charge injection from the electrode, significantly reducing leakage current and boosting energy density to 31 J cm−3 at 670 V μm−1. []
Q3: Beyond energy storage, does this compound have other applications?
A3: Yes, this compound's versatility extends to catalysis. It can be anchored onto the surface of amine-functionalized mesoporous silica materials like NH2-MCM. [] This modification introduces carboxylic acid groups, creating a bifunctional catalyst (NH2-MCM-COOH) with enhanced activity in reactions like the self-condensation of n-butanal to 2-ethylhexenal. []
Q4: What are the advantages of using this compound in the synthesis of these bifunctional catalysts?
A4: The use of this compound offers several advantages:
- Controlled Functionalization: It allows for the precise introduction of carboxylic acid groups onto the catalyst surface. []
- Synergistic Effect: The resulting acid-base amphoteric catalyst exhibits improved catalytic activity due to the synergistic interaction between the amine and carboxylic acid groups. []
- Enhanced Yield: This synergistic effect significantly enhances the yield of desired products, as demonstrated in the self-condensation reaction of n-butanal. []
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